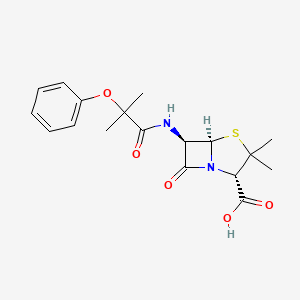
Isopropicillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropicillin is a small molecule drug initially developed by Eli Lilly & Co. It is classified as a bacterial penicillin-binding protein (PBP) inhibitor, which means it targets and inhibits PBPs, essential enzymes in bacterial cell wall synthesis. This compound is primarily used in the treatment of infectious diseases .
Preparation Methods
The synthesis of isopropicillin involves several steps, starting with the preparation of the core penicillin structure. The synthetic route typically includes the following steps:
Formation of the Penicillin Core: The core structure of penicillin is synthesized through a series of chemical reactions involving the condensation of 6-aminopenicillanic acid with various acyl chlorides.
Introduction of the Isopropyl Group: The isopropyl group is introduced through a substitution reaction, where the penicillin core reacts with isopropyl halides under basic conditions.
Purification and Crystallization: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Isopropicillin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other functional groups.
Scientific Research Applications
Isopropicillin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of β-lactam antibiotics and their mechanisms of action.
Biology: this compound is used to study bacterial cell wall synthesis and the role of PBPs in bacterial growth and division.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by penicillin-resistant strains.
Mechanism of Action
Isopropicillin exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs). PBPs are enzymes involved in the synthesis of the bacterial cell wall. By binding to these proteins, this compound prevents the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Isopropicillin is similar to other β-lactam antibiotics, such as penicillin and amoxicillin. it has unique properties that distinguish it from these compounds:
Penicillin: Both this compound and penicillin inhibit PBPs, but this compound has a broader spectrum of activity against penicillin-resistant bacteria.
Amoxicillin: While amoxicillin is effective against a wide range of bacteria, this compound is specifically designed to target resistant strains, making it more effective in certain clinical scenarios.
Similar compounds include:
- Penicillin
- Amoxicillin
- Ampicillin
- Oxacillin
Properties
CAS No. |
4780-24-9 |
|---|---|
Molecular Formula |
C18H22N2O5S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[(2-methyl-2-phenoxypropanoyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5S/c1-17(2,25-10-8-6-5-7-9-10)16(24)19-11-13(21)20-12(15(22)23)18(3,4)26-14(11)20/h5-9,11-12,14H,1-4H3,(H,19,24)(H,22,23)/t11-,12+,14-/m1/s1 |
InChI Key |
CHEBXWARWMFQKF-MBNYWOFBSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)OC3=CC=CC=C3)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)OC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)OC3=CC=CC=C3)C(=O)O)C |
Key on ui other cas no. |
4780-24-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





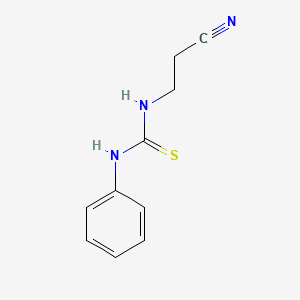
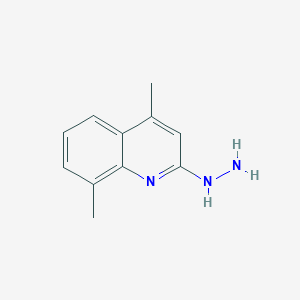

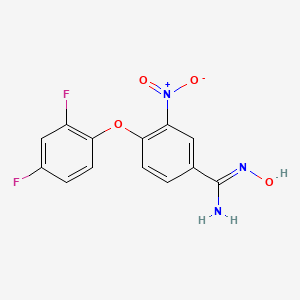
![[2-(Methylamino)-2-phenylethyl]dimethylamine](/img/structure/B1623311.png)
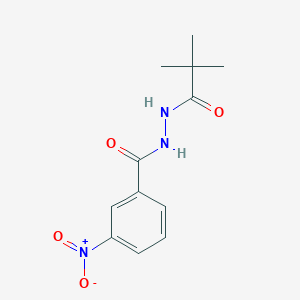


![Ethyl 3-[chloro-(2-chlorophenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1623316.png)
![11-bromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1623317.png)

